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Compound of Interest

Compound Name: BTMPS

Cat. No.: B1204414 Get Quote

An in-depth technical guide on the origin and synthesis of Tinuvin 770 for researchers,

scientists, and drug development professionals.

Introduction to Tinuvin 770
Tinuvin 770, with the chemical name bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate, is a widely

utilized low molecular weight hindered amine light stabilizer (HALS). Its primary function is to

protect polymeric materials from degradation induced by exposure to ultraviolet (UV) radiation.

Unlike UV absorbers that function by filtering UV light, Tinuvin 770 and other HALS act as

radical scavengers, interrupting the photo-oxidation cycle of polymers and thus providing long-

term thermal and light stability. It is particularly effective in polyolefins (such as polypropylene

and polyethylene), polyurethanes, and styrenic polymers.

Chemical Structure and Properties
The chemical structure of Tinuvin 770 consists of two hindered amine moieties derived from

2,2,6,6-tetramethyl-4-piperidinol, linked by a sebacate group.

IUPAC Name: Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate

CAS Number: 52829-07-9

Molecular Formula: C28H52N2O4

Molecular Weight: 480.7 g/mol
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Table 1: Physicochemical Properties of Tinuvin 770

Property Value

Appearance White to slightly yellowish crystalline powder

Melting Point 81-86 °C

Boiling Point >360 °C (decomposes)

Solubility
Soluble in acetone, ethanol, and ethyl acetate.

Insoluble in water.

Synthesis of Tinuvin 770
The synthesis of Tinuvin 770 is primarily achieved through the esterification of 2,2,6,6-

tetramethyl-4-piperidinol with sebacic acid. This reaction forms a diester, linking two molecules

of the hindered amine with one molecule of the dicarboxylic acid.

Precursors
2,2,6,6-Tetramethyl-4-piperidinol (TMP-ol): This is the hindered amine component that

provides the radical scavenging functionality.

Sebacic Acid: A dicarboxylic acid that acts as the linker between the two TMP-ol molecules.

Reaction Pathway
The overall reaction is a transesterification or direct esterification process. A common industrial

synthesis route involves the reaction of dimethyl sebacate with 2,2,6,6-tetramethyl-4-piperidinol

in the presence of a catalyst.
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Caption: Synthesis pathway of Tinuvin 770 via transesterification.

Experimental Protocol: Transesterification Method
This protocol is a generalized representation of a common synthesis method.

Materials:

2,2,6,6-Tetramethyl-4-piperidinol (TMP-ol)

Dimethyl sebacate

Sodium methoxide (catalyst)

Xylene (solvent)

Nitrogen gas supply

Procedure:

A reaction flask equipped with a mechanical stirrer, a thermometer, a nitrogen inlet, and a

distillation condenser is charged with 2,2,6,6-tetramethyl-4-piperidinol, dimethyl sebacate,

and xylene. The typical molar ratio of TMP-ol to dimethyl sebacate is slightly above 2:1 to

ensure complete reaction of the ester.

The mixture is heated to approximately 80-90 °C with stirring to dissolve the reactants.
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Sodium methoxide catalyst is added to the reaction mixture.

The temperature is gradually raised to the reflux temperature of the solvent (around 140 °C

for xylene).

The transesterification reaction proceeds, and the methanol byproduct is continuously

removed by distillation. The progress of the reaction can be monitored by measuring the

amount of methanol collected.

The reaction is considered complete when the theoretical amount of methanol has been

distilled off.

The reaction mixture is then cooled. The catalyst is neutralized and removed by washing with

water.

The organic layer is separated, and the solvent (xylene) is removed under reduced pressure.

The resulting crude product is then purified, typically by recrystallization from a suitable

solvent like ethanol or acetone, to yield pure Tinuvin 770.

Table 2: Typical Reaction Parameters

Parameter Value/Condition

Reactant Molar Ratio (TMP-ol:Dimethyl

Sebacate)
~2.1 : 1

Catalyst Sodium methoxide

Solvent Xylene

Reaction Temperature 140-150 °C (Reflux)

Reaction Time 4-8 hours

Purification Method Recrystallization from ethanol or acetone

Mechanism of Action as a Light Stabilizer
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The efficacy of Tinuvin 770 as a light stabilizer is based on the Denisov cycle. The hindered

amine functionality can be oxidized to form a stable nitroxyl radical. This nitroxyl radical is

highly efficient at trapping polymer alkyl radicals (R•) and polymer peroxy radicals (ROO•),

which are formed during photo-oxidation, converting them into non-radical species and

regenerating the nitroxyl radical to continue the cycle.
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Caption: Simplified Denisov cycle for HALS stabilization.
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To cite this document: BenchChem. [Origin and synthesis of Tinuvin 770]. BenchChem,
[2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1204414#origin-
and-synthesis-of-tinuvin-770]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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